molecular formula C7H9NO2 B1487476 6-Methoxy-4-methylpyridin-3-ol CAS No. 1086389-80-1

6-Methoxy-4-methylpyridin-3-ol

Cat. No. B1487476
M. Wt: 139.15 g/mol
InChI Key: NYWYLQVYORMNLL-UHFFFAOYSA-N
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Description

“6-Methoxy-4-methylpyridin-3-ol” is a chemical compound with the molecular formula C8H11NO2. It has a molecular weight of 153.18 .


Molecular Structure Analysis

The InChI code for “6-Methoxy-4-methylpyridin-3-ol” is 1S/C8H11NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-4,10H,5H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6-Methoxy-4-methylpyridin-3-ol” has a molecular weight of 153.18 .

Scientific Research Applications

Antitumor Applications

6-Methoxy-4-methylpyridin-3-ol is utilized in the synthesis of antitumor compounds. For instance, it's a precursor in the synthesis of CP724,714, an antitumor compound with high purity and yield, catalyzed by Pd(OAc)2 in a Heck coupling reaction (Wei Bang-guo, 2008).

Development of Bone Turnover Inhibitors

This compound is identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing significant efficacy in in vivo models of bone turnover. Its role is crucial in the development of treatments for conditions like osteoporosis (J. Hutchinson et al., 2003).

Chemical Synthesis and Characterization

It's employed in the synthesis and characterization of various chemical compounds. For instance, its derivatives have been studied for their synthesis process, yield optimization, structural characterization, and properties like fluorescence (Bai Linsha, 2015).

Application in Drug Synthesis

6-Methoxy-4-methylpyridin-3-ol is also used in the synthesis of various drugs. For example, it is a key intermediate in synthesizing SK&F 93574, a potent long-acting histamine H2-receptor antagonist (B. Adger et al., 1988).

Role in Tubulin Polymerization Inhibitors

This compound contributes to the synthesis of molecules like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, identified as a tubulin polymerization inhibitor and a potential antiproliferative agent for human cancer cells (Hidemitsu Minegishi et al., 2015).

Study of Molecular Interactions

Research has explored its role in influencing the structure and interaction characteristics of other compounds, such as cyclometalated Ir(iii) complexes, impacting their anticancer activity (S. Mukhopadhyay et al., 2017).

Potential in Corrosion Inhibition

Studies have explored pyridine derivatives, including 6-Methoxy-4-methylpyridin-3-ol, for their effectiveness in inhibiting corrosion of metals, contributing to industrial applications (K. R. Ansari et al., 2015).

Synthesis of HIV-1 Inhibitors

This compound has been used in the synthesis of derivatives for HIV-1 reverse transcriptase inhibitors, demonstrating its importance in developing treatments for infectious diseases (J. Wai et al., 1993).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

6-methoxy-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10-2)8-4-6(5)9/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYLQVYORMNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672272
Record name 6-Methoxy-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylpyridin-3-ol

CAS RN

1086389-80-1
Record name 6-Methoxy-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PM Arce Amezquita - 2012 - keep.lib.asu.edu
… In order to synthesize 2-(10-hydroxydecyl)-6-methoxy-4-methylpyridin-3ol (3.5) (Scheme 7), compound 3.30 was treated with sodium nitrite under aqueous conditions followed by …
Number of citations: 2 keep.lib.asu.edu

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